4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a furylmethyl group
Preparation Methods
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through a highly diastereoselective three-component reaction. This method involves the use of low-cost and readily accessible starting materials such as 4-hydroxypyran-2-ones, aromatic aldehydes, N-aryl enaminones, and pyrazole-5-amines . The reaction process includes a Knoevenagel condensation, Michael addition, cyclization, and ring-opening sequence . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-diones, while reduction may produce different derivatives of the parent compound .
Scientific Research Applications
This compound has shown promise in scientific research, particularly in the field of medicinal chemistry. Derivatives of pyrazolo[3,4-b]pyridin-6-one have been identified as potential anticancer agents . These compounds exhibit activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . Additionally, they have been studied for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Beyond medicinal chemistry, this compound may also find applications in materials science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, which is crucial for cell division . This inhibition results in the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . Molecular docking and dynamics studies have provided insights into the binding interactions of this compound with tubulin .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridin-6-one derivatives and quinoline-2,5-diones . These compounds share structural similarities and may exhibit comparable biological activities. the unique combination of the dimethoxyphenyl and furylmethyl groups in 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE distinguishes it from other derivatives, potentially offering enhanced or distinct biological activities .
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H19N3O4/c1-24-12-5-6-17(25-2)15(8-12)14-9-18(23)21-19-16(14)10-20-22(19)11-13-4-3-7-26-13/h3-8,10,14H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
AOMZHAHIJZMHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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